Troxacitabine, also known as Troxatyl, (−)-2'-deoxy-3'-oxacytidine, β-L-dioxolane-cytidine, or BCH-4556, is a synthetic deoxycytidine analogue characterized by its unique dioxolane structure and non-natural L-configuration. [] It is the first L-nucleoside analogue to demonstrate potent antitumor activity. [, , ] Troxacitabine's unique stereochemistry, distinct from natural D-nucleosides like cytarabine and gemcitabine, renders it resistant to certain tumor cell resistance mechanisms, making it a promising agent for cancer research. [, , ]
Troxacitabine is classified as a nucleoside analogue, specifically a deoxycytidine analogue. It was developed for its potential use in treating various cancers due to its ability to disrupt DNA synthesis and induce apoptosis in malignant cells. The compound is known by several names, including Troxatyl and (-)-ODDC, and has been investigated in clinical settings for its efficacy against hematological malignancies and solid tumors .
The synthesis of Troxacitabine involves several intricate steps:
Troxacitabine has the molecular formula and a molecular weight of approximately 213.19 g/mol. Its structure features two defined stereocenters, contributing to its unique stereochemical configuration that distinguishes it from other nucleoside analogues. The compound's structural representation can be described by the SMILES notation: NC1=NC(=O)N(C=C1)[C@@H]2CO[C@H](CO)O2
.
Troxacitabine participates in various chemical reactions primarily related to its activation and incorporation into DNA:
The mechanism of action of Troxacitabine involves:
Troxacitabine's resistance to cytidine deaminase (an enzyme that typically inactivates other nucleoside analogues) enhances its efficacy against certain malignancies .
Troxacitabine exhibits several notable physical and chemical properties:
Troxacitabine has been primarily explored for:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6